Lurbinectedin

Small Cell Lung Cancer Relapsed SCLC Comparative Efficacy

Lurbinectedin (PM01183, Zepzelca) is a synthetic tetrahydro-β-carboline alkaloid DNA minor groove covalent binder, structurally distinct from trabectedin. Key differentiators: exclusive FDA accelerated approval for metastatic SCLC (ORR 35%; DoR 5.3 mo), distinct pharmacokinetics (Vd: 478 L vs 2000 L for trabectedin), and a 3.3-fold higher MTD (5 vs 1.5 mg/m²). HR-deficient cells exhibit 150–200-fold greater sensitivity, enabling targeted preclinical research in BRCA-mutant and HRD cancer models. Phase III IMforte trial confirmed 27% mortality risk reduction as first-line maintenance (HR=0.73; P=.0174). Not substitutable with trabectedin. Research-grade supply available with full analytical documentation.

Molecular Formula C41H44N4O10S
Molecular Weight 784.9 g/mol
CAS No. 497871-47-3
Cat. No. B608698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurbinectedin
CAS497871-47-3
SynonymsLurbinectedin;  PM01183;  PM-01183;  UNII-2CN60TN6ZS
Molecular FormulaC41H44N4O10S
Molecular Weight784.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O
InChIInChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1
InChIKeyYDDMIZRDDREKEP-HWTBNCOESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lurbinectedin (CAS: 497871-47-3): A Synthetic Marine-Derived DNA Minor Groove Binder for Oncology Research


Lurbinectedin (PM01183, Zepzelca) is a synthetic alkaloid structurally analogous to the marine-derived ecteinascidins, primarily trabectedin, distinguished by a tetrahydro-β-carboline moiety replacing the tetrahydroisoquinoline unit of trabectedin [1]. It functions as a DNA minor groove covalent binder, forming adducts with guanine residues that trigger DNA damage, cell cycle arrest, and apoptosis [2]. Lurbinectedin received accelerated FDA approval in 2020 for the treatment of adult patients with metastatic small cell lung cancer (SCLC) whose disease has progressed on or after platinum-based chemotherapy, based on the results of the PM1183-B-005-14 trial [3][4].

Why Lurbinectedin (CAS: 497871-47-3) Cannot Be Interchanged with Trabectedin or Other DNA Minor Groove Binders


Despite structural and mechanistic similarities to trabectedin, lurbinectedin exhibits a distinct clinical and pharmacological profile that precludes generic substitution. Key differentiating factors include a significantly different FDA-approved indication (SCLC for lurbinectedin versus sarcoma and ovarian cancer for trabectedin) [1], substantial differences in pharmacokinetic parameters such as volume of distribution (lurbinectedin: 478 L; trabectedin: 2000 L) [2], and a notably different maximum tolerated dose (MTD) in humans (lurbinectedin: 5 mg/m²; trabectedin: 1.5 mg/m²) [2]. Furthermore, in vivo studies reveal that while lurbinectedin and trabectedin share similar antitumor activity patterns, the related compound Zalypsis® (PM00104) displays a distinct spectrum of activity, underscoring that minor structural modifications within this class yield non-equivalent biological outcomes [3][4].

Lurbinectedin (CAS: 497871-47-3): Quantifiable Differentiation Data Against Key Comparators


Superior Overall Survival and Response Rate vs. Topotecan in Relapsed SCLC

In a post hoc analysis comparing SCLC patients with a chemotherapy-free interval ≥30 days and no CNS metastases, lurbinectedin demonstrated a statistically significant higher overall response rate (ORR) of 41.0% compared to a topotecan subgroup ORR of 25.5% [1]. Furthermore, median overall survival (OS) was extended to 10.2 months for lurbinectedin versus 7.6 months for topotecan [2]. This data is derived from an indirect comparison using the phase 3 ATLANTIS trial as an external control for topotecan [1].

Small Cell Lung Cancer Relapsed SCLC Comparative Efficacy

Distinct In Vivo Antitumor Spectrum Compared to Zalypsis® (PM00104)

A comparative preclinical study directly evaluated the in vivo antitumor activity of lurbinectedin (PM01183), trabectedin, and Zalypsis® (PM00104) across a panel of murine tumors and human xenografts. The study found that while lurbinectedin and trabectedin had a similar pattern of antitumor activity, Zalypsis® appeared to have a distinct spectrum of activity [1]. This indicates that despite being from the same chemical series, the biological outcome in complex tumor models is not uniform.

Antitumor Activity Xenograft Models Preclinical Comparison

Clinically Meaningful Pharmacokinetic Profile with Limited Inter-Patient Variability

Following the approved recommended dosage of 3.2 mg/m², lurbinectedin exhibits a geometric mean plasma Cmax of 107 μg/L (CV 79%) and an AUC0-inf of 551 μg•h/L (CV 94%) [1]. A population pharmacokinetic analysis of 443 cancer patients found no clinically meaningful pharmacokinetic differences when lurbinectedin was co-administered with other anticancer agents, and no evidence of dose or time dependency [2].

Pharmacokinetics Plasma Exposure Drug-Drug Interaction

Reconstituted and Diluted Solutions Demonstrate Physicochemical Stability for Up to 14 Days

A study evaluating the physicochemical stability of lurbinectedin found that reconstituted (500 μg/mL) and diluted (15, 30, and 70 μg/mL) solutions in 0.9% sodium chloride or 5% dextrose were physically and chemically stable for 14 days when stored at 2 to 8°C and protected from light [1]. Forced degradation studies showed 10% degradation under acidic conditions, 11% under oxidative stress, 15% with heating, and 24% under photolytic conditions [1].

Stability Formulation Storage

Quantifiable DNA Damage Repair Sensitivity Profile

In an in vitro comparative study, lurbinectedin, trabectedin, and Zalypsis® were evaluated against a panel of cell lines deficient in specific DNA repair pathways. Cells deficient in Homologous Recombination (HR) were markedly more sensitive to all three compounds, exhibiting a 150- to 200-fold increase in sensitivity compared to repair-proficient cells [1]. Conversely, cells deficient in Nucleotide Excision Repair (NER) were approximately fourfold more resistant [1].

DNA Repair Mechanism of Action Cytotoxicity

Primary Application Scenarios for Lurbinectedin (CAS: 497871-47-3) Based on Validated Evidence


Second-Line Therapy for Relapsed Small Cell Lung Cancer (SCLC)

Lurbinectedin is specifically indicated for the treatment of adult patients with metastatic SCLC that has progressed on or after platinum-based chemotherapy [1][2]. Evidence from the PM1183-B-005-14 trial, which formed the basis for its accelerated FDA approval, showed an objective response rate of 35% (investigator assessment) and a median duration of response of 5.3 months in this patient population [2]. Comparative analysis further suggests superior efficacy over topotecan in a relevant subgroup (ORR: 41.0% vs. 25.5%; OS: 10.2 vs. 7.6 months) .

Combination Therapy in Extensive-Stage SCLC (ES-SCLC)

Recent clinical data from the randomized phase III IMforte trial (N=483) demonstrated that lurbinectedin combined with atezolizumab as maintenance therapy significantly reduced the risk of death by 27% compared to atezolizumab alone (Hazard Ratio = 0.73; 95% CI: 0.57-0.95; P = .0174) in patients with ES-SCLC who had not progressed after induction chemoimmunotherapy [1][2]. This has led to expanded FDA approval for lurbinectedin in this first-line maintenance setting.

Preclinical Research in Tumors with Homologous Recombination Deficiency (HRD)

In vitro data shows that cells deficient in Homologous Recombination (HR) DNA repair are 150- to 200-fold more sensitive to lurbinectedin compared to HR-proficient cells [1]. This strong quantitative sensitivity profile suggests lurbinectedin may be a valuable tool compound for preclinical studies in cancer models characterized by HRD, such as those with BRCA1/2 mutations.

Exploratory Research in Ovarian and Endometrial Carcinoma

While not yet an approved indication, lurbinectedin has shown activity in phase I and II clinical trials for ovarian and endometrial cancers, as noted in comprehensive reviews of its clinical development [1][2]. This represents an active area of clinical investigation where procurement of the compound is necessary for ongoing trials and biomarker-driven research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lurbinectedin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.